PD0166285 PD0166285 PD0166285 is a potent Wee1 inhibitor and Chk1 inhibitor with activity at nanomolar concentrations. This G2 checkpoint abrogation by PD0166285 was demonstrated to kill cancer cells, there at a toxic highest dose of 0.5 muM in some cell lines for exposure periods of no longer than 6 hours. The deregulated cell cycle progression may have ultimately damaged the cancer cells. We herein report one of the mechanism by which PD0166285 leads to cell death in the B16 mouse melanoma cell line.
Brand Name: Vulcanchem
CAS No.: 185039-89-8
VCID: VC0548340
InChI: InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)
SMILES: CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
Molecular Formula: C26H27Cl2N5O2
Molecular Weight: 512.4 g/mol

PD0166285

CAS No.: 185039-89-8

VCID: VC0548340

Molecular Formula: C26H27Cl2N5O2

Molecular Weight: 512.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PD0166285 - 185039-89-8

Description

PD0166285 is a potent inhibitor of the Wee1 and Chk1 kinases, known for its role in modulating cell cycle progression and enhancing the efficacy of certain cancer treatments. It is particularly noted for its ability to abrogate the G2 checkpoint, leading to early cell division and increased sensitivity to DNA-damaging agents like cisplatin and irradiation.

Biological Activity

PD0166285 is identified as a Wee1 inhibitor with an IC50 of 24 nM, and it also inhibits Myt1 with an IC50 of 72 nM . Its primary mechanism involves the inhibition of Wee1 kinase activity, which is crucial for the G2 checkpoint. By inhibiting Wee1, PD0166285 promotes cell entry into mitosis, even in the presence of DNA damage, leading to mitotic catastrophe and apoptosis .

Effects on Cell Cycle and Apoptosis

  • Cell Cycle Arrest: PD0166285 induces cell cycle arrest at the G2/M phase by inhibiting Wee1 and Myt1, leading to premature mitosis .

  • Apoptosis Induction: It enhances apoptosis in cancer cells, particularly when combined with DNA-damaging agents like cisplatin .

Sensitization to Cisplatin and Irradiation

PD0166285 has been shown to sensitize TP53 mutant lung squamous cell carcinoma (LUSC) cells to cisplatin, enhancing the therapeutic efficacy of this combination . Similarly, in esophageal squamous cell carcinoma (ESCC) cells, PD0166285 sensitizes cells to irradiation by abolishing the G2/M checkpoint and attenuating DNA repair mechanisms .

Mechanism of Action

  • Stat1 Pathway: Apoptosis in LUSC cells treated with PD0166285 is mediated through the Stat1 pathway, accompanied by decreased levels of Socs3 .

  • Rad51 Inhibition: PD0166285 inhibits Rad51, a key component of homologous recombination repair, further enhancing its antitumor effects .

Clinical Potential

PD0166285 is currently in early clinical trials (Phase I) and shows promise as a novel anticancer therapy due to its ability to enhance the efficacy of existing treatments . Its potential in sensitizing cancer cells to chemotherapy and radiation makes it an attractive candidate for combination therapies.

CAS No. 185039-89-8
Product Name PD0166285
Molecular Formula C26H27Cl2N5O2
Molecular Weight 512.4 g/mol
IUPAC Name 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)
Standard InChIKey IFPPYSWJNWHOLQ-UHFFFAOYSA-N
SMILES CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms PD0166285; PD 0166285; PD0166285; PD166285; PD 166285; PD166285.
Reference 1: Chang JB, Ferrell JE Jr. Mitotic trigger waves and the spatial coordination of the Xenopus cell cycle. Nature. 2013 Aug 29;500(7464):603-7. doi: 10.1038/nature12321. Epub 2013 Jul 17. PubMed PMID: 23863935; PubMed Central PMCID: PMC3758429. 2: PosthumaDeBoer J, Würdinger T, Graat HC, van Beusechem VW, Helder MN, van Royen BJ, Kaspers GJ. WEE1 inhibition sensitizes osteosarcoma to radiotherapy. BMC Cancer. 2011 Apr 29;11:156. doi: 10.1186/1471-2407-11-156. PubMed PMID: 21529352; PubMed Central PMCID: PMC3103478. 3: Mir SE, De Witt Hamer PC, Krawczyk PM, Balaj L, Claes A, Niers JM, Van Tilborg AA, Zwinderman AH, Geerts D, Kaspers GJ, Peter Vandertop W, Cloos J, Tannous BA, Wesseling P, Aten JA, Noske DP, Van Noorden CJ, Würdinger T. In silico analysis of kinase expression identifies WEE1 as a gatekeeper against mitotic catastrophe in glioblastoma. Cancer Cell. 2010 Sep 14;18(3):244-57. doi: 10.1016/j.ccr.2010.08.011. PubMed PMID: 20832752; PubMed Central PMCID: PMC3115571. 4: Hashimoto O, Shinkawa M, Torimura T, Nakamura T, Selvendiran K, Sakamoto M, Koga H, Ueno T, Sata M. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line. BMC Cancer. 2006 Dec 19;6:292. PubMed PMID: 17177986; PubMed Central PMCID: PMC1770931. 5: Kawabe T. G2 checkpoint abrogators as anticancer drugs. Mol Cancer Ther. 2004 Apr;3(4):513-9. Review. PubMed PMID: 15078995. 6: Hashimoto O, Ueno T, Kimura R, Ohtsubo M, Nakamura T, Koga H, Torimura T, Uchida S, Yamashita K, Sata M. Inhibition of proteasome-dependent degradation of Wee1 in G2-arrested Hep3B cells by TGF beta 1. Mol Carcinog. 2003 Apr;36(4):171-82. PubMed PMID: 12669309. 7: Li J, Wang Y, Sun Y, Lawrence TS. Wild-type TP53 inhibits G(2)-phase checkpoint abrogation and radiosensitization induced by PD0166285, a WEE1 kinase inhibitor. Radiat Res. 2002 Mar;157(3):322-30. PubMed PMID: 11839095. 8: Wang Y, Li J, Booher RN, Kraker A, Lawrence T, Leopold WR, Sun Y. Radiosensitization of p53 mutant cells by PD0166285, a novel G(2) checkpoint abrogator. Cancer Res. 2001 Nov 15;61(22):8211-7. PubMed PMID: 11719452.
PubChem Compound 5311382
Last Modified Aug 15 2023

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